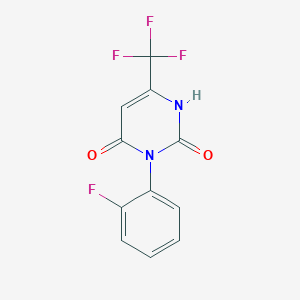
2-(Phenyl(tosyl)phosphino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenyl(tosyl)phosphino)aniline is an organophosphorus compound that features a phosphine group attached to an aniline ring, with a phenyl group and a tosyl group (p-toluenesulfonyl) attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(tosyl)phosphino)aniline typically involves the reaction of aniline derivatives with phosphine reagents. One common method involves the reaction of 2-(diphenylphosphino)aniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenyl(tosyl)phosphino)aniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tosyl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Phenyl(tosyl)phosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 2-(Phenyl(tosyl)phosphino)aniline largely depends on its role as a ligand in catalysis. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate various catalytic processes. The tosyl group can influence the electronic properties of the phosphine, thereby affecting the reactivity and selectivity of the catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)aniline: Lacks the tosyl group, which can affect its reactivity and applications.
2-(Phenylphosphino)aniline: Similar structure but without the tosyl group, leading to different electronic properties.
2-(Tosylphosphino)aniline: Contains a tosyl group but lacks the phenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Phenyl(tosyl)phosphino)aniline is unique due to the presence of both the phenyl and tosyl groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
915314-53-3 |
|---|---|
Fórmula molecular |
C19H18NO2PS |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonyl-phenylphosphanyl]aniline |
InChI |
InChI=1S/C19H18NO2PS/c1-15-11-13-17(14-12-15)24(21,22)23(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20/h2-14H,20H2,1H3 |
Clave InChI |
HPGWEJHBZQHYAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)P(C2=CC=CC=C2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


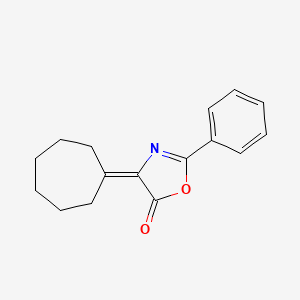
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
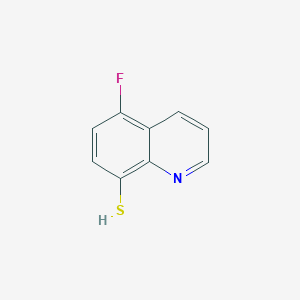
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)


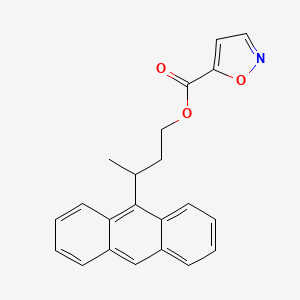
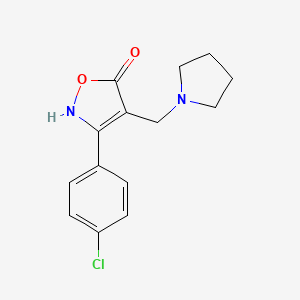
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
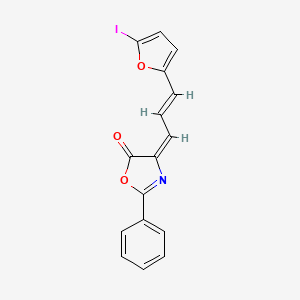
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

